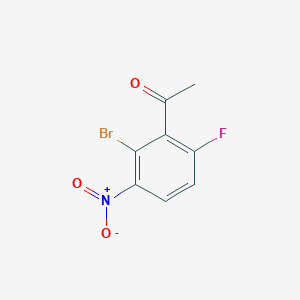
1-(Azetidin-3-yl)-4-(3,3-difluorocyclobutyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azetidin-3-yl)-4-(3,3-difluorocyclobutyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of an azetidine ring and a difluorocyclobutyl group attached to a piperazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-3-yl)-4-(3,3-difluorocyclobutyl)piperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the cyclization of a suitable precursor, such as an amino alcohol or an amino halide, under basic conditions.
Introduction of Difluorocyclobutyl Group: The difluorocyclobutyl group can be introduced via a nucleophilic substitution reaction using a difluorocyclobutyl halide and a suitable nucleophile.
Coupling with Piperazine: The final step involves coupling the azetidine and difluorocyclobutyl intermediates with piperazine under appropriate reaction conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Azetidin-3-yl)-4-(3,3-difluorocyclobutyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
1-(Azetidin-3-yl)-4-(3,3-difluorocyclobutyl)piperazine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, catalysts, and other industrial applications.
Mecanismo De Acción
The mechanism of action of 1-(Azetidin-3-yl)-4-(3,3-difluorocyclobutyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors, enzymes, or proteins, leading to modulation of their activity. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-(Azetidin-3-yl)-4-(3,3-difluorocyclobutyl)piperazine can be compared with other similar compounds, such as:
1-(Azetidin-3-yl)piperazine: Lacks the difluorocyclobutyl group, which may result in different chemical and biological properties.
4-(3,3-Difluorocyclobutyl)piperazine: Lacks the azetidine ring, which may affect its reactivity and applications.
The uniqueness of this compound lies in the combination of the azetidine ring and the difluorocyclobutyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H19F2N3 |
|---|---|
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
1-(azetidin-3-yl)-4-(3,3-difluorocyclobutyl)piperazine |
InChI |
InChI=1S/C11H19F2N3/c12-11(13)5-9(6-11)15-1-3-16(4-2-15)10-7-14-8-10/h9-10,14H,1-8H2 |
Clave InChI |
ZNOGIOZOXXHTIO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2CC(C2)(F)F)C3CNC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Pyrazolo[1,5-a]pyridine-4-carboxamide](/img/structure/B12970750.png)

![2-(4-Bromo-6-fluoro-1H-benzo[d]imidazol-1-yl)-4,6-dichloropyrimidine-5-carboxamide](/img/structure/B12970767.png)
![4-Mercapto-6-methyl-1-((5-methylfuran-2-yl)methylene)furo[3,4-c]pyridin-3(1H)-one](/img/structure/B12970775.png)








